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Compound of Interest

Compound Name: MRT199665

Cat. No.: B609327 Get Quote

Comparative Analysis of MRT199665-Induced
Apoptosis
This guide provides a comparative analysis of the apoptotic induction capabilities of

MRT199665, a potent kinase inhibitor. The document details its mechanism of action,

compares its efficacy with alternative apoptotic inducers, and provides standardized

experimental protocols for researchers in oncology and drug development.

Introduction to MRT199665
MRT199665 is a potent, ATP-competitive inhibitor targeting the MARK, SIK (Salt-Inducible

Kinase), and AMPK families of kinases.[1][2][3] It has demonstrated significant efficacy in

inducing apoptosis, particularly in human acute myeloid leukemia (AML) cells that are activated

by the transcription factor MEF2C.[1][2] Its primary mechanism in this context involves the

inhibition of MEF2C phosphorylation, a critical step for the survival and proliferation of these

cancer cells.[3]

Mechanism of Action: SIK Inhibition and MEF2C
Deactivation
MRT199665 exerts its pro-apoptotic effects by inhibiting specific kinases that lead to the

deactivation of the MEF2C transcription factor. In MEF2C-activated AML, SIK and MARK
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kinases phosphorylate MEF2C at the Serine 222 residue (pS222 MEF2C). This

phosphorylation is crucial for its pro-survival gene expression program.

Treatment with MRT199665 blocks this phosphorylation event.[3] This leads to a dose-

dependent reduction in both total and phosphorylated MEF2C levels, ultimately disrupting the

survival signaling and triggering the intrinsic apoptotic pathway.[1][3] Human AML cell lines with

this endogenous MEF2C phosphorylation are significantly more sensitive to MRT199665 than

cell lines that lack MEF2C activation.[1]
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Caption: MRT199665 inhibits SIK/MARK, preventing MEF2C phosphorylation and inducing
apoptosis.

Quantitative Data Summary
Table 1: Kinase Inhibition Profile of MRT199665
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

MRT199665 against its primary kinase targets.

Kinase Family Target Kinase IC50 (nM)

MARK MARK1 2

MARK2 2

MARK3 3

MARK4 2

SIK SIK1 110

SIK2 12

SIK3 43

AMPK AMPKα1 10

AMPKα2 10

Data sourced from

MedChemExpress and other

research articles.[1][2][3]

Table 2: Comparative Efficacy of MRT199665 in AML Cell
Lines
This table illustrates the differential sensitivity of AML cell lines to MRT199665 based on their

MEF2C activation status.
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Cell Line Category Example Cell Lines Mean IC50 (nM)

MEF2C-Phosphorylated
OCI-AML2, MV4-11, MOLM-

13, Kasumi-1
26 ± 13

Lacking MEF2C NB-4, HEL, HL-60, U937 990 ± 29

Data shows that cell lines with

active MEF2C are significantly

more sensitive to MRT199665.

[1]

Comparative Analysis with Alternative Apoptosis
Inducers
A direct experimental comparison of MRT199665 with other apoptosis inducers is not

extensively documented in the literature. However, a comparative analysis can be drawn based

on their distinct mechanisms of action.

Other SIK Inhibitors
MRT199665 belongs to a class of compounds targeting Salt-Inducible Kinases. Several other

SIK inhibitors exist with varying selectivity and potency.

Table 3: Comparison of Various SIK Inhibitors
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Compound SIK1 IC50 (nM) SIK2 IC50 (nM) SIK3 IC50 (nM) Notes

MRT199665 110 12 43

Potent pan-

MARK/SIK/AMP

K inhibitor.[4]

HG-9-91-01 0.92 6.6 9.6

Highly selective

pan-SIK inhibitor.

[4]

ARN-3236 21.63 <1 6.63
Selective SIK2

inhibitor.[2][4]

YKL-06-062 2.12 1.40 2.86

Second-

generation pan-

SIK inhibitor.[2]

[4]

This comparison highlights that while MRT199665 is potent, other compounds like HG-9-91-01

and YKL-06-062 show greater potency and selectivity specifically for the SIK family. The

broader kinase profile of MRT199665 (inhibiting MARK and AMPK) may contribute to its

specific biological effects and potential off-target activities.

ULK1 Inhibitors (e.g., SBI-0206965, MRT 68921)
ULK1 (Unc-51 like autophagy activating kinase 1) is a critical initiator of autophagy, a cellular

self-preservation mechanism. In some cancers, including certain types of AML, autophagy acts

as a pro-survival pathway.[5][6] Inhibiting ULK1 can block this survival mechanism and induce

apoptosis. This represents a different therapeutic strategy compared to the direct signaling

pathway inhibition by MRT199665.

Mechanism: ULK1 inhibitors like SBI-0206965 trigger apoptosis by blocking the autophagy

initiation complex.[7][8] This leads to the downregulation of anti-apoptotic proteins like MCL1,

impairs mitochondrial function, and can increase reactive oxygen species (ROS), ultimately

causing DNA damage and cell death.[6]

Relevance: In FLT3-ITD mutated AML, ULK1 expression is high, and its inhibition potently

induces apoptosis via the caspase pathway.[5] For example, treatment of MV4;11 cells with
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2.5 µM MRT 68921 for 48 hours resulted in 64.73 ± 4.31% of the cell population losing

mitochondrial membrane potential, a key indicator of apoptosis.[5]
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Caption: ULK1 inhibitors block pro-survival autophagy, leading to apoptosis.

DNA Damaging Agents (e.g., Cisplatin)
This class represents traditional chemotherapy. These agents induce apoptosis by causing

extensive DNA damage that overwhelms cellular repair mechanisms.[9][10]

Mechanism: DNA damage activates sensor kinases (ATM, ATR), which in turn trigger cell

cycle arrest and apoptosis.[9] A key pathway involves the upregulation of the pro-apoptotic

BH3-only protein Noxa, which binds to and promotes the degradation of the anti-apoptotic

protein MCL-1, tipping the balance towards cell death.[10][11]

Synergy: MRT199665 has been shown to sensitize MEF2C-activated AML cells to the DNA

damaging agent cytarabine, suggesting a potential for combination therapy.[3]

Experimental Protocols & Workflow
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Accurate assessment of apoptosis requires standardized and robust methodologies. Below are

detailed protocols for key experiments.
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Caption: Standard experimental workflow for evaluating compound-induced apoptosis.

Protocol 1: Cell Viability and IC50 Determination (MTT
Assay)

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

Compound Treatment: Prepare serial dilutions of MRT199665 (and comparator compounds)

in culture medium. Add 100 µL of the diluted compounds to the respective wells (creating a

final volume of 200 µL). Include vehicle control (e.g., 0.1% DMSO) and untreated wells.

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals. Mix gently by pipetting.

Measurement: Read the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the log of the compound concentration and use non-linear regression to

determine the IC50 value.

Protocol 2: Quantification of Apoptosis (Annexin V-
FITC/Propidium Iodide Staining)

Cell Treatment: Seed 1x10^6 cells in a 6-well plate and treat with the desired concentration

of the compound (e.g., IC50 concentration of MRT199665) for a specified time (e.g., 24, 48

hours).

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes

and wash the cell pellet once with cold PBS.

Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-

conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample. Analyze immediately

using a flow cytometer.

Live cells: Annexin V-negative, PI-negative.

Early apoptotic cells: Annexin V-positive, PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Western Blotting for Apoptotic Markers
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Protein Extraction: Treat cells as described for the apoptosis assay. After treatment, lyse the

cells in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel

until the dye front reaches the bottom.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST

for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-cleaved PARP,

anti-cleaved Caspase-3, anti-pMEF2C, anti-total MEF2C, anti-β-actin) overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system. Densitometry analysis can be used to quantify changes in

protein levels relative to a loading control (e.g., β-actin).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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